Maytansinoid B

ADC payload selection maytansinoid cytotoxicity therapeutic index

DM1 (Mertansine, CAS 139504-50-0), chemically N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, is a semisynthetic thiol-containing maytansinoid designed as a cytotoxic payload for antibody-drug conjugates (ADCs). It contains the 11-chloro-21-hydroxy-12,20-dimethoxy maytansinoid core with a thiol-terminated C3 ester side chain that enables covalent conjugation to monoclonal antibodies via cleavable (SPP, SPDB) or non-cleavable (SMCC) linkers.

Molecular Formula C36H51ClN4O10
Molecular Weight 735.3 g/mol
Cat. No. B10857353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaytansinoid B
Molecular FormulaC36H51ClN4O10
Molecular Weight735.3 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCNC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C36H51ClN4O10/c1-20-11-10-12-27(48-9)36(46)19-26(49-34(45)39-36)21(2)32-35(4,51-32)28(50-33(44)22(3)40(6)29(42)13-14-38-5)18-30(43)41(7)24-16-23(15-20)17-25(47-8)31(24)37/h10-12,16-17,21-22,26-28,32,38,46H,13-15,18-19H2,1-9H3,(H,39,45)/b12-10-,20-11-/t21-,22+,26+,27-,28+,32+,35?,36+/m1/s1
InChIKeyRHTUVJPQKKNTNZ-VZNZHYAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

DM1 (Mertansine, CAS 139504-50-0): Microtubule-Targeted Maytansinoid Payload for Antibody-Drug Conjugate (ADC) Development


DM1 (Mertansine, CAS 139504-50-0), chemically N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine, is a semisynthetic thiol-containing maytansinoid designed as a cytotoxic payload for antibody-drug conjugates (ADCs) . It contains the 11-chloro-21-hydroxy-12,20-dimethoxy maytansinoid core with a thiol-terminated C3 ester side chain that enables covalent conjugation to monoclonal antibodies via cleavable (SPP, SPDB) or non-cleavable (SMCC) linkers . DM1 binds tubulin and potently suppresses microtubule dynamic instability, inducing mitotic arrest and apoptosis at subnanomolar concentrations [1]. It was developed to overcome the systemic toxicity associated with the parent natural product maytansine by enabling tumor-targeted delivery through ADC conjugation [2]. As the payload component of trastuzumab emtansine (T-DM1, Kadcyla®), the first FDA-approved HER2-targeted ADC for metastatic breast cancer, DM1 represents the most clinically and commercially validated maytansinoid payload [3].

Why Maytansinoid Payload Selection Is Not Interchangeable: Structural and Functional Differentiation of DM1 (CAS 139504-50-0)


Maytansinoids exhibit substantial functional heterogeneity despite sharing a common macrocyclic core. The C3 ester side chain configuration is a critical determinant of antitumor activity: maytansinoids bearing the D-configuration at C3 are approximately 100- to 400-fold less cytotoxic than their L-epimers [1]. DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine), DM4 (N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine), and ansamitocin P-3 (maytansinol isobutyrate) differ significantly in their C3 side chain composition, thiol availability for conjugation, linker compatibility, metabolic activation pathways, CYP enzyme inhibition profiles, and clinical validation status [2]. These differences manifest in quantifiable variations in cell-line-specific cytotoxicity, plasma stability of resulting ADCs, and drug-drug interaction liability. Substituting DM1 with a structurally similar maytansinoid without empirical validation may alter ADC potency, linker selection options, metabolite activity, and ultimately therapeutic index. The following quantitative evidence guide establishes the specific, measurable differentiation points that inform scientific selection among maytansinoid payloads.

Quantitative Differentiation of DM1 (CAS 139504-50-0) Against Closest Maytansinoid Analogs: Head-to-Head Cytotoxicity, CYP Inhibition, and Metabolite Activity Comparisons


DM1 vs. DM4: Differential Cytotoxicity in NL20 (Non-Tumorigenic) and A549 (Tumor) Cell Lines

In a head-to-head comparative cytotoxicity study of maytansinoid payloads (DM1, DM2, DM3, DM4, DM5), DM1 and DM4 exhibited distinct potency profiles across non-tumorigenic lung epithelial (NL20) and lung adenocarcinoma (A549) cell lines [1]. DM1 demonstrated higher IC50 values in both cell lines compared to DM4, reflecting lower inherent cytotoxicity. Notably, the relative selectivity between non-tumorigenic and tumor cells differed substantially between the two compounds.

ADC payload selection maytansinoid cytotoxicity therapeutic index cancer selectivity

Metabolite Activity: DM1-SMe (Active Metabolite of DM1) Demonstrates 3- to 10-Fold Enhanced Potency Over Parent Maytansine

Upon intracellular release from ADCs, DM1 undergoes metabolic conversion to S-methyl-DM1 (DM1-SMe), which represents the active cytotoxic species. Comparative potency evaluation reveals that DM1-SMe exhibits 3- to 10-fold greater cytotoxicity than the parent natural product maytansine across a panel of human tumor cell lines .

ADC metabolism payload metabolite activity maytansinoid SAR tubulin inhibition

DM1 vs. DM4: Differential CYP3A Inactivation Kinetics Indicating Distinct Drug-Drug Interaction Liability

A head-to-head in vitro characterization of maytansinoid catabolites demonstrated that DM1 and DM4 exhibit significantly different CYP3A inactivation kinetics in human liver microsomes [1]. Both compounds act as time-dependent inactivators of CYP3A, but with distinct K(i) (inhibitor concentration supporting half-maximal inactivation rate) and k(inact) (maximal inactivation rate constant) parameters.

ADC drug-drug interaction CYP3A4 inhibition hepatic metabolism payload safety profiling

Structural Determinant of Activity: L-Configuration at C3 Ester Side Chain is Essential for High-Affinity Tubulin Binding and Potency

High-resolution crystallographic and structure-activity relationship studies have established that the stereochemical configuration at the C3 ester side chain is a critical determinant of maytansinoid cytotoxicity [1]. Maytansinoids bearing the D-configuration at C3 are approximately 100- to 400-fold less cytotoxic than their corresponding L-epimers across multiple cell lines.

maytansinoid SAR tubulin binding ADC payload design stereochemistry-activity relationship

DM1 Metabolite (S-Methyl-DM1) Demonstrates Superior Microtubule Dynamic Instability Suppression Relative to Parent Maytansine

In a quantitative analysis of microtubule dynamic instability suppression at physiologically relevant concentrations (100 nmol/L), the DM1 metabolite S-methyl-DM1 significantly outperformed the parent natural product maytansine [1]. While maytansine suppressed dynamic instability by 45%, S-methyl-DM1 achieved 84% suppression.

microtubule dynamics payload mechanism of action maytansinoid metabolites antimitotic activity

DM1-ADC (T-DM1) Represents the Most Clinically Validated Maytansinoid Payload Platform with FDA Approval

Among all maytansinoid payloads developed for ADC applications, DM1 is the only maytansinoid payload component of an FDA-approved ADC therapeutic. Trastuzumab emtansine (T-DM1, Kadcyla®), which conjugates DM1 to the anti-HER2 antibody trastuzumab via a non-cleavable SMCC (MCC) linker, received FDA approval for HER2-positive metastatic breast cancer [1]. This approval establishes a regulatory and manufacturing precedence for DM1 that is not shared by DM4 or ansamitocin P-3.

ADC clinical validation regulatory approval payload track record manufacturing precedence

Optimal Application Scenarios for DM1 (CAS 139504-50-0) Based on Quantified Differentiation Evidence


ADC Development Requiring Favorable Drug-Drug Interaction (DDI) Profile and Reduced CYP3A Inactivation Liability

For ADC programs where co-administration with CYP3A-metabolized therapeutics is anticipated, DM1 offers a quantifiably lower CYP3A inactivation efficiency compared to DM4. In human liver microsomes, DM1 inactivates CYP3A with 4.7-fold lower efficiency (k(inact)/K(i) = 0.0073 min⁻¹·μM⁻¹) than DM4 (0.0345 min⁻¹·μM⁻¹), driven by DM4's 3.26-fold faster inactivation rate [1]. This difference may translate to reduced potential for CYP3A-mediated drug-drug interactions, an important consideration in oncology combination regimens [1].

Non-Cleavable Linker ADC Design Using SMCC (MCC) Chemistry

DM1 is the validated payload for non-cleavable SMCC (MCC) linker chemistry, as established in the FDA-approved T-DM1 (trastuzumab emtansine) construct [2]. The thiol group of DM1 reacts with the maleimide moiety of SMCC to form a stable thioether bond, producing an ADC with demonstrated plasma stability (terminal half-life approximately 12.6 days in preclinical models) and the release of the active lysine-MCC-DM1 catabolite upon intracellular proteolytic degradation [3]. This linker-payload combination represents the most clinically characterized maytansinoid ADC platform, with established manufacturing processes and analytical methods [2].

Programs Prioritizing Regulatory Precedence and Reduced CMC Risk

DM1 is the sole maytansinoid payload with an FDA-approved ADC product (T-DM1/Kadcyla®), establishing a comprehensive regulatory dossier including GMP manufacturing specifications, impurity profiles, stability data, and clinical safety database in thousands of treated patients [2]. For academic or industrial ADC development programs, this precedence may accelerate IND/IMPD preparation, provide reference analytical standards, and reduce Chemistry, Manufacturing, and Controls (CMC) uncertainty compared to less clinically validated maytansinoids such as DM4 or ansamitocin P-3 [2].

Research on Maytansinoid Metabolite Activity and Microtubule Dynamic Instability Suppression

For mechanistic studies of maytansinoid action at the microtubule level, DM1-derived S-methyl-DM1 provides a well-characterized active metabolite with demonstrated superior suppression of microtubule dynamic instability (84% at 100 nmol/L vs. 45% for maytansine) [4]. This metabolite also exhibits high-affinity microtubule end binding (K(D) = 0.1 ± 0.05 μmol/L, 37 sites per microtubule) and tubulin binding (K(D) = 0.93 ± 0.2 μmol/L) comparable to maytansine [4]. These established biophysical parameters make DM1 and its metabolites valuable tools for investigating structure-activity relationships at the maytansine binding site and for benchmarking novel tubulin inhibitors [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maytansinoid B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.